![molecular formula C15H16O4 B1675479 Linderane CAS No. 13476-25-0](/img/structure/B1675479.png)
Linderane
Overview
Description
Linderane is a member of dioxanes and is a natural product found in Neolitsea aciculata, Cryptocarya densiflora, and other organisms . It is an active ingredient from Linderae radix, a traditional Chinese medicine with anti-inflammatory, analgesic, and antibacterial properties .
Molecular Structure Analysis
Linderane has a molecular formula of C15H16O4 . Its molecular weight is 260.28 g/mol . The IUPAC name for Linderane is (1 S ,4 E ,12 S ,13 S )-5,10-dimethyl-8,14,16-trioxatetracyclo [10.2.2.0 1,13 .0 7,11 ]hexadeca-4,7 (11),9-trien-15-one .Chemical Reactions Analysis
While specific chemical reactions involving Linderane are not detailed in the search results, it is known that Linderane has a variety of pharmacological effects, such as anti-hyperlipidemic, anti-tumor, anti-inflammatory, analgesic, and anti-oxidant .Physical And Chemical Properties Analysis
Linderane has a molecular weight of 260.28 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It does not have any hydrogen bond donors .Scientific Research Applications
Pancreatic β Cell Protection
Linderane has demonstrated protective effects on pancreatic β cells against oxidative damage induced by streptozotocin (STZ) in INS-1 cells. It mitigated STZ-caused inhibitory effects on cell viability and insulin secretion. Linderane also inhibited apoptosis and oxidative stress, suggesting its potential for diabetes treatment-related research (Zhang et al., 2019).
Metabolic Syndrome Improvement
In studies involving metabolic syndrome, linderane has been found to suppress hepatic gluconeogenesis by inhibiting the cAMP/PKA/CREB pathway. This action was facilitated through indirect activation of PDE 3 via ERK/STAT3, indicating its potential for treating type 2 diabetes and related metabolic disorders (Xie et al., 2018).
Anti-Inflammatory Potential
Linderane and its derivatives have shown moderate bioactivity in inhibiting NO production in LPS-induced macrophages, suggesting potential anti-inflammatory effects. This property is particularly noted in the context of traditional herbal medicine and could be relevant for future pharmacological research (Yaermaimaiti et al., 2016).
Hepatoprotective Activity
Certain linderane derivatives demonstrated hepatoprotective activity against H2O2-induced oxidative damages in HepG2 cells. This suggests the potential for linderane in liver health-related studies, offering a new direction for natural compound-based hepatoprotective agents (Gan et al., 2009).
Drug Interaction Studies
Linderane has been identified as a mechanism-based inactivator of CYP2C9, implying potential herb-drug interactions. This aspect is critical in the context of pharmacokinetics and could influence the metabolism of other drugs, necessitating careful consideration in drug development and combination therapies (Wang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(1S,4E,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/b8-4+/t12-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMSVODXFLAQNJ-DXGHHDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC[C@@]23[C@@H](O2)[C@H](C4=C(C1)OC=C4C)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Linderane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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